Cas no 1110967-11-7 (1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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- Inchi: 1S/C11H15N/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8,12H2,1H3
- InChI Key: JUIZVGNNUOJFDZ-UHFFFAOYSA-N
- SMILES: C1(C)(N)C2=C(C=CC=C2)CCC1
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128297-0.5g |
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 95% | 0.5g |
$601.0 | 2023-06-07 | |
Enamine | EN300-128297-0.25g |
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 95% | 0.25g |
$383.0 | 2023-06-07 | |
Enamine | EN300-128297-1.0g |
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 95% | 1g |
$770.0 | 2023-06-07 | |
Enamine | EN300-128297-10000mg |
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 95.0% | 10000mg |
$3315.0 | 2023-10-01 | |
Enamine | EN300-128297-500mg |
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 95.0% | 500mg |
$601.0 | 2023-10-01 | |
1PlusChem | 1P01A5R9-10g |
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 95% | 10g |
$2762.00 | 2025-03-04 | |
A2B Chem LLC | AV52837-2.5g |
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 95% | 2.5g |
$1624.00 | 2024-04-20 | |
Enamine | EN300-128297-1000mg |
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 95.0% | 1000mg |
$770.0 | 2023-10-01 | |
TRC | B486950-50mg |
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | B486950-100mg |
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1110967-11-7 | 100mg |
$ 295.00 | 2022-06-07 |
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Related Literature
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Additional information on 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction to 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1110967-11-7) and Its Emerging Applications in Chemical Biology
1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, identified by the Chemical Abstracts Service registry number 1110967-11-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This molecule belongs to the tetrahydronaphthalene class, characterized by a partially saturated naphthalene ring system, which imparts distinct electronic and steric features. The presence of a methyl group at the 1-position and an amine functional group at the 1-position further enhances its potential as a building block for drug discovery and material science applications.
The structural motif of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is closely related to more well-known scaffolds such as tetralones and indole derivatives, which are widely explored in medicinal chemistry. The compound’s flexibility, arising from the saturated ring system, allows for conformational diversity that can be exploited in designing molecules with specific binding affinities. This conformational adaptability is particularly valuable in the development of enzyme inhibitors or receptor modulators, where precise molecular interactions are critical.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Molecular docking studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic pathways relevant to neurodegenerative diseases. For instance, preliminary virtual screening experiments indicate potential interactions with monoamine oxidase (MAO) enzymes, which are known to play a role in the breakdown of neurotransmitters such as serotonin and dopamine. Such interactions could make derivatives of this compound candidates for therapeutic intervention in disorders like depression or Parkinson’s disease.
In parallel, synthetic chemists have been exploring novel methodologies to functionalize the tetrahydronaphthalen-1-amine core. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for introducing diverse substituents while maintaining the integrity of the tetrahydronaphthalene framework. These reactions allow for the construction of complex derivatives with tailored physicochemical properties, such as improved solubility or metabolic stability. Notably, palladium-catalyzed C-H activation has enabled direct functionalization at remote positions within the ring system, opening up new avenues for structural diversification.
The amine functionality in 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1110967-11-7) also presents opportunities for further derivatization through condensation reactions with carbodiimides or aldehydes to form Schiff bases or heterocyclic fused systems. Such transformations have been widely employed in the synthesis of bioactive molecules and catalysts. For example, Schiff base derivatives derived from this scaffold have shown promise as ligands for metal ions in catalytic applications or as probes for biological targets.
From a material science perspective, the rigid yet flexible nature of tetrahydronaphthalen-1-amine derivatives makes them attractive candidates for organic electronic applications. Researchers have investigated these compounds as components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to adopt stable conformations while maintaining electronic delocalization. Experimental results have demonstrated that certain derivatives exhibit favorable charge transport properties when incorporated into thin-film devices.
The synthesis of enantiomerically pure forms of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has also been explored recently. Chiral resolution techniques such as diastereomeric salt formation followed by crystallization have yielded enantiopure samples suitable for studying stereoselective interactions in biological systems. Such studies are crucial for understanding how chirality influences pharmacological outcomes and may guide future drug design efforts.
Future research directions may focus on exploring the role of tetrahydronaphthalenyl motifs in natural product-inspired drug discovery. By leveraging biosynthetic pathways that produce structurally related compounds from microbial sources or plant extracts, chemists could identify inspiration for novel synthetic strategies or discover bioactive natural products that serve as lead compounds for further optimization.
In conclusion,1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1110967-11-7) represents a versatile scaffold with broad applications across chemical biology and materials science. Its unique structural features—comprising a partially saturated naphthalene ring system with substituents at strategic positions—make it an attractive candidate for further exploration in drug discovery and functional materials development.
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